Alfentanil hydrochloride
Description
Contextualization within Fentanyl Analogs Research
Fentanyl, first synthesized in 1959, is a powerful synthetic opioid agonist, estimated to be 50 to 100 times more potent than morphine. mdpi.comfrontiersin.org Its development spurred the creation of a class of structurally similar compounds known as fentanyl analogs. These analogs, including alfentanil, sufentanil, and carfentanil, were designed to have varying potencies and pharmacokinetic profiles for different clinical applications. mdpi.comscielo.org.mx
Alfentanil, one of the earliest drugs in the fentanyl family, is distinguished from its parent compound by a significantly faster onset and shorter duration of action. magtech.com.cnnih.gov While less potent than fentanyl, its rapid action makes it a subject of interest in research focused on short medical procedures. scielo.org.mxnih.gov The study of fentanyl analogs is crucial for understanding structure-activity relationships, which dictate how small molecular changes can dramatically alter a compound's pharmacological properties. nih.govpnas.org For instance, the introduction of a methyl group can significantly impact analgesic potency and toxicity. frontiersin.org Research into these analogs also has implications for public health, as illicitly manufactured fentanyl derivatives have become a major concern. researchgate.net
The comparative analysis of fentanyl analogs like alfentanil, sufentanil, and carfentanil in research settings helps to elucidate the nuanced mechanisms of opioid receptor interaction and metabolism. mdpi.commdpi.com This knowledge is vital for the development of new analgesics and for addressing the challenges posed by synthetic opioids. frontiersin.org
Historical Perspective of Chemical Synthesis and Early Pharmacological Characterization
Alfentanil was first synthesized by Janssen Pharmaceutica in 1976. patsnap.comhmdb.ca The synthesis involved the creation of N-1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one piperidinyl derivatives of fentanyl. nih.gov The key structural difference from fentanyl is the substitution of a 4-ethyltetrazolinone ring for the thiophene (B33073) ring found in sufentanil. nih.gov
Early pharmacological studies in rats demonstrated that alfentanil is significantly more potent than pethidine and morphine. nih.govresearchgate.net A defining characteristic identified in these initial studies was its extremely rapid onset of action, reaching its peak analgesic effect within one minute of intravenous administration, and its short duration of action, lasting approximately 11 minutes at twice its median effective dose. medsafe.govt.nznih.gov These early findings highlighted the distinct pharmacokinetic profile of alfentanil compared to other opioids like fentanyl. nih.gov The differences in their pharmacological profiles were attributed to marked variations in their physicochemical properties. nih.gov
The hydrochloride salt of alfentanil is formulated as a sterile, non-pyrogenic, preservative-free aqueous solution for intravenous injection. nih.gov The solution is made isotonic with sodium chloride and has a pH between 4.0 and 6.0. nih.govpfizer.com
Rationale for Advanced Academic Investigation of Alfentanil Hydrochloride
The unique pharmacokinetic and pharmacodynamic properties of this compound provide a strong rationale for its continued investigation in academic research. Its rapid onset and short duration of action make it a valuable tool for studying the immediate effects of opioid receptor agonism on the central nervous system. magtech.com.cnpatsnap.com
Advanced research continues to explore various facets of alfentanil:
Mechanism of Action: Alfentanil primarily acts as a selective agonist at mu-opioid receptors, which are G-protein-coupled receptors. patsnap.comdrugbank.com This binding inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. patsnap.com The subsequent inhibition of calcium ion influx and promotion of potassium ion efflux hyperpolarizes neuronal membranes, dampening the transmission of pain signals. patsnap.com Further research seeks to understand the nuances of its interaction with opioid receptors and the downstream signaling pathways. spandidos-publications.com
Metabolism: Alfentanil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net This makes it a useful in vivo probe for studying CYP3A4 activity and the impact of other drugs on this important metabolic pathway. researchgate.net
Structure-Activity Relationships: As a fentanyl analog, alfentanil is a key compound in studies aimed at understanding how chemical structure influences pharmacological effect. nih.govacs.org This research is fundamental to the design of new therapeutic agents.
Neuropharmacological Effects: Studies have investigated the effects of alfentanil on neurotransmitter systems beyond the opioid system. For example, research has shown that alfentanil can increase dopamine (B1211576) D2/D3 receptor binding in certain cortical regions, suggesting an interaction between the opioid and dopamine systems. nih.gov
Analytical Chemistry: The development of advanced analytical techniques to identify and quantify alfentanil and its metabolites is an active area of research. researchgate.net This is important for quality control in manufacturing, monitoring for potential drug diversion, and understanding its degradation pathways. nih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H32N6O3 | nih.gov |
| Molecular Weight | 416.52 g/mol | drugfuture.com |
| Melting Point | 138.4-140.8 °C | drugfuture.com |
| pKa | 6.5 | patsnap.com |
| Water Solubility | Soluble | drugfuture.com |
Pharmacokinetic Parameters of Alfentanil
| Parameter | Value | Source |
|---|---|---|
| Onset of Action | 1-2 minutes | medsafe.govt.nz |
| Duration of Action | Short, dose-related | medsafe.govt.nz |
| Volume of Distribution | 0.4-1.0 L/kg | nih.govmedicines.org.uk |
| Plasma Protein Binding | ~92% | medsafe.govt.nzfda.gov |
| Elimination Half-life | 90-111 minutes | fda.gov |
| Metabolism | Hepatic (CYP3A4) | nih.govresearchgate.net |
Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Acetylfentanyl | |
| Alfentanil | |
| This compound | |
| Carfentanil | |
| Dopamine | |
| Fentanyl | |
| Morphine | |
| Naloxone | |
| Noralfentanil (B44681) | |
| Pethidine | |
| Propofol | |
| Remifentanil |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORHZJDCHLLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048927 | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-06-5 | |
| Record name | Alfentanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfentanil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacokinetic Research and Biotransformation of Alfentanil Hydrochloride
Absorption Kinetics and Distribution Models (Preclinical and Theoretical Considerations)
The pharmacokinetic profile of alfentanil is characterized by its rapid distribution and clearance. nih.govfda.gov Its behavior in the body is often described using multi-compartment models to account for the swift transfer between blood and tissues. nih.govdrugs.com
Volume of Distribution Characteristics and Compartmental Modeling
The pharmacokinetics of alfentanil are well-described by a three-compartment open model. fda.govnih.govdrugs.com This model accounts for the initial rapid distribution from the central compartment (blood) to highly perfused tissues, followed by a slower redistribution to less perfused tissues, and finally, elimination from the body.
The volume of distribution (Vd) of alfentanil is notably small compared to other opioids like fentanyl, ranging from 0.4 to 1.0 L/kg. nih.govkentpharma.co.ukgoogle.com This limited distribution is attributed to its low lipophilicity and high degree of plasma protein binding. kentpharma.co.ukgoogle.com The initial distribution half-life is very short, approximately 1 to 2.2 minutes, reflecting the rapid transfer from plasma to tissues. medsafe.govt.nz A second, slower distribution half-life of about 14 to 32 minutes has also been reported. drugs.commedsafe.govt.nz The volume of distribution of the central compartment has been reported to be between 1.27 and 4.81 L, while the volume of distribution at steady state ranges from 12.1 to 98.2 L. medsafe.govt.nz
| Pharmacokinetic Parameter | Reported Value(s) |
| Volume of Distribution (Vd) | 0.4 - 1.0 L/kg nih.govkentpharma.co.uk |
| Distribution Half-Life (t½α) | 1 - 2.2 minutes medsafe.govt.nz |
| Distribution Half-Life (t½β) | 8 - 32 minutes medsafe.govt.nz |
| Central Compartment Vd | 1.27 - 4.81 L medsafe.govt.nz |
| Steady State Vd (Vdss) | 12.1 - 98.2 L medsafe.govt.nz |
Plasma Protein Binding Dynamics and Extent
Alfentanil is extensively bound to plasma proteins, with approximately 92% of the drug being bound. nih.govdrugs.comkentpharma.co.uk This high level of protein binding contributes to its limited volume of distribution. kentpharma.co.uk The primary binding protein for alfentanil in the plasma is alpha-1-acid glycoprotein. nih.gov
The extent of plasma protein binding can be influenced by various factors. For instance, in patients undergoing cardiac surgery, the administration of heparin and the initiation of cardiopulmonary bypass have been shown to increase the unbound fraction of alfentanil in the plasma. nih.gov The unbound fraction increased from an average of 9% to 16% after heparin administration and further to 26% after the start of cardiopulmonary bypass. nih.gov Furthermore, disease states such as kidney or liver failure can lead to a significant decrease in plasma protein binding. researchgate.net In children with kidney disease, protein binding was found to be 89.2% compared to 93.1% in healthy children, while in children with liver disease, it was 85.9%. researchgate.net
Metabolic Pathways and Enzyme Systems Governing Alfentanil Hydrochloride Biotransformation
Alfentanil undergoes extensive and rapid metabolism, primarily in the liver. nih.govkentpharma.co.ukpatsnap.com This metabolic process is crucial for its short duration of action, as very little of the drug is excreted unchanged. kentpharma.co.uknih.gov
Hepatic Metabolism via Cytochrome P450 Enzymes, Specifically CYP3A4
The biotransformation of alfentanil is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the principal isoenzyme involved. nih.govradiustx.compatsnap.com In vitro studies have confirmed that CYP3A4 is the major catalyst for the two primary metabolic pathways of alfentanil. psu.edu The activity of CYP3A4 can be inhibited by various drugs, such as fluconazole, erythromycin, and diltiazem, which can in turn affect the metabolism of alfentanil. kentpharma.co.uk Research also indicates that alfentanil is a substrate for CYP3A5, another member of the CYP3A subfamily, and polymorphic expression of CYP3A5 may contribute to inter-individual variability in alfentanil metabolism. psu.edunih.gov
Characterization of Major Phase I Metabolic Reactions
The metabolism of alfentanil primarily involves two major Phase I reactions that lead to the formation of inactive metabolites. nih.govpsu.edu
The main metabolic pathway for alfentanil is N-dealkylation at the piperidine (B6355638) nitrogen, which results in the formation of noralfentanil (B44681). nih.govfrontiersin.org This reaction accounts for a significant portion of the administered dose, with noralfentanil representing approximately 30% of the dose excreted in urine. nih.govpsu.edu In vitro studies have shown that the intrinsic clearance for the formation of noralfentanil is significantly greater than for the other major metabolite, indicating the prominence of this pathway. psu.edu Noralfentanil itself is considered to be pharmacologically inactive. frontiersin.org
Amide N-Dealkylation to N-phenylpropanamide (AMX)
A significant pathway in the phase I metabolism of alfentanil involves the N-dealkylation of the amide group. This reaction cleaves the bond between the nitrogen atom of the propanamide side chain and the piperidine ring, resulting in the formation of N-phenylpropanamide. frontiersin.orgnih.gov This metabolic process is also mediated by the CYP3A4 enzyme system. frontiersin.orgresearchgate.net The resulting metabolite, N-phenylpropanamide, is considered inactive. nih.gov
Aromatic Hydroxylation Pathways
Aromatic hydroxylation is another phase I metabolic route for alfentanil. nih.gov This process involves the addition of a hydroxyl group to the phenyl ring of the N-phenylpropanamide moiety. The primary product of this pathway is N-(4-hydroxyphenyl) propanamide. nih.gov This hydroxylation reaction is a common metabolic pathway for many drugs containing aromatic rings and serves to increase the polarity of the molecule, facilitating its eventual excretion.
Characterization of Major Phase II Metabolic Reactions (e.g., Glucuronic Acid Conjugation)
Following phase I metabolism, the resulting metabolites of alfentanil can undergo phase II conjugation reactions. The most significant of these is glucuronic acid conjugation. nih.gov In this process, the hydroxylated metabolites formed during phase I, such as N-(4-hydroxyphenyl) propanamide, are conjugated with glucuronic acid. nih.gov This reaction is catalyzed by UDP-glucuronyltransferases and results in the formation of highly water-soluble glucuronide conjugates that are readily excreted in the urine. uomus.edu.iqabdn.ac.uk The glucuronide of N-(4-hydroxyphenyl) propanamide is a major metabolite found in urine, accounting for a significant portion of the administered dose. nih.gov
Identification and Quantification of this compound Metabolites
Various analytical techniques are employed to identify and quantify alfentanil and its metabolites in biological samples, primarily urine. High-performance liquid chromatography (HPLC) combined with mass spectrometry (MS/MS) is a common and sensitive method for this purpose. nih.govnih.gov Studies have identified several key metabolites in human urine after administration of alfentanil.
Table 1: Major Metabolites of this compound Identified in Human Urine
| Metabolite | Metabolic Pathway | Percentage of Administered Dose in Urine |
| Noralfentanil | N-dealkylation | ~30% nih.gov |
| N-(4-hydroxyphenyl) propanamide glucuronide | Aromatic Hydroxylation followed by Glucuronidation | ~14% nih.gov |
| Unchanged Alfentanil | - | 0.16-0.47% nih.gov |
These findings indicate that N-dealkylation is the principal metabolic pathway, with noralfentanil being the most abundant metabolite. nih.gov Aromatic hydroxylation followed by glucuronidation is the second most significant pathway. nih.gov The very low percentage of unchanged alfentanil excreted in the urine highlights the extensive metabolism the drug undergoes. medsafe.govt.nznih.gov
Elimination Dynamics and Routes (Preclinical and Theoretical Analysis)
Preclinical and clinical studies have established that alfentanil is rapidly eliminated from the body. medsafe.govt.nznih.gov The elimination half-life is considerably shorter than that of other opioids, contributing to its short duration of action. nih.gov
The primary route of elimination for alfentanil and its metabolites is through the urine. drugbank.comnih.gov Following intravenous administration, the majority of the dose is excreted in the urine as metabolites. nih.gov Only a very small fraction of the administered dose is excreted as the unchanged drug. medsafe.govt.nznih.gov The plasma clearance of alfentanil is high, further demonstrating its efficient metabolism and elimination. nih.gov The volume of distribution is relatively small compared to other fentanyl analogs, suggesting less extensive tissue binding. nih.gov
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Elimination Half-Life (t½β) | 94 ± 5.87 min | nih.gov |
| Total Body Clearance | 6.4 ± 1.39 ml·kg⁻¹·min⁻¹ | nih.gov |
| Volume of Distribution (Vd) | 0.86 ± 0.194 L/kg | nih.gov |
| Urinary Excretion (unchanged drug) | ~1% | medsafe.govt.nz |
The rapid elimination kinetics of alfentanil make it suitable for use in procedures where a short duration of opioid effect is desired. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design of Alfentanil Analogs
Conformational and Configurational Analysis of Alfentanil Hydrochloride
The three-dimensional structure of this compound is a key determinant of its interaction with the μ-opioid receptor. Detailed analysis using Nuclear Magnetic Resonance (NMR) and theoretical calculations has provided insights into its preferred conformation. researcher.life
Studies have shown that this compound exists as an equilibrium between two stereoisomeric forms of the piperidinium (B107235) ring. researchgate.net The specific conformation adopted is influenced by the solvent environment. researchgate.net This stereoisomerism is a critical factor in the molecule's ability to bind effectively to its target receptor.
The orientation of the N-substituent on the piperidinium ring is consistently found to be in the equatorial position. researchgate.net This orientation is crucial for the molecule's activity. The N-phenethyl group, a common feature in many potent opioids, plays a significant role in receptor interaction. The nature and position of substituents on this phenethyl moiety can dramatically alter the pharmacological profile, sometimes converting an agonist into an antagonist. mdpi.comresearchgate.net
Theoretical Calculations and Computational Chemistry Approaches in SAR
Computational methods have been instrumental in understanding the nuanced structural details that govern alfentanil's activity.
Theoretical calculations have highlighted the significance of a transannular attractive interaction within the alfentanil molecule. researchgate.net This interaction occurs between the positively charged nitrogen atom of the piperidinium ring and the methoxymethyl group at the 4-position. researchgate.net This intramolecular force helps to stabilize the active conformation of the molecule, thereby contributing to its high affinity for the opioid receptor.
Elucidation of Key Structural Features for Optimal Opioid Agonist Activity
SAR studies have identified several key structural components of alfentanil that are essential for its potent opioid agonist activity:
The 4-Anilidopiperidine Core: This central scaffold is a fundamental requirement for high-affinity binding to the μ-opioid receptor.
The N-Phenethyl Group: This substituent is crucial for potent agonist activity. Modifications to this group can significantly impact efficacy.
The Propanamide Group: The N-phenylpropanamide side chain is a critical contributor to the molecule's analgesic properties.
The Tetrazolinone Ring: This distinctive feature of alfentanil, replacing the ester or methoxymethyl group found in other fentanyls, influences its pharmacokinetic properties, contributing to its rapid onset and short duration of action. nih.gov
Comparative SAR Analysis with Related Fentanyl Derivatives (e.g., Fentanyl, Sufentanil, Remifentanil)
Comparing alfentanil to other fentanyl analogs provides valuable insights into the subtle structural modifications that lead to significant differences in pharmacological profiles.
| Compound | Key Structural Difference from Fentanyl | Potency Relative to Morphine | Onset of Action | Duration of Action |
| Fentanyl | Parent compound | ~100x | Rapid | Short |
| Sufentanil | Thiophene (B33073) ring replaces the phenyl ring of the anilide group; methoxymethyl group on the piperidine (B6355638) ring. | 500-1000x | Very Rapid | Short |
| Alfentanil | Tetrazolinone ring attached to the piperidine nitrogen via an ethyl linker. wikipedia.org | 20-25x | Very Rapid (4x faster than fentanyl) wikipedia.org | Very Short (1/3 of fentanyl) wikipedia.org |
| Remifentanil | Ester linkage in the N-substituent, making it susceptible to rapid metabolism by non-specific esterases. | 100-200x | Extremely Rapid | Extremely Short |
Data compiled from multiple sources.
The substitution of the phenyl ring with a thiophene ring in sufentanil significantly increases potency. osti.gov In contrast, alfentanil's unique tetrazole ring contributes to its characteristic pharmacokinetic profile of a very fast onset and short duration of action. nih.govwikipedia.orgosti.gov Remifentanil's ester linkage is the primary reason for its ultra-short duration of action, as it is rapidly broken down in the body. These comparisons underscore the principle that minor alterations to the core fentanyl structure can lead to dramatic changes in potency, onset, and duration of action, a key consideration in the design of new opioid analgesics.
Chemical Synthesis Methodologies and Impurity Profiling of Alfentanil Hydrochloride
Synthetic Pathways and Preparative Methods
The synthesis of alfentanil hydrochloride is a multi-step process that has been subject to various modifications to improve yield and purity. A common and well-established route is the Janssen method, which serves as a foundational pathway for many subsequent synthetic variations.
A primary synthetic route commences with the reaction of 4-piperidone (B1582916) monohydrate hydrochloride with aniline (B41778) and potassium cyanide, in a variation of the Strecker synthesis, to produce the key intermediate 1-phenyl-1,4-diazepan-5-one. This intermediate is then subjected to a series of reactions, including alkylation and acylation, to introduce the necessary functional groups.
Another key synthetic strategy involves the initial synthesis of the core piperidine (B6355638) ring structure, followed by the sequential addition of the N-phenylpropanamide and the ethyl-tetrazolyl-ethyl side chains. A common starting material for this approach is 1-benzyl-4-piperidone.
A frequently cited synthetic pathway can be summarized as follows:
Formation of the Anilidopiperidine Core: The synthesis often begins with the reaction of a protected 4-piperidone derivative with aniline. For instance, N-benzyl-4-piperidone can be reacted with aniline in the presence of a reducing agent to form N-benzyl-4-anilinopiperidine.
Acylation: The secondary amine of the anilinopiperidine core is then acylated, typically using propionyl chloride, to introduce the N-phenylpropanamide moiety. This step yields N-(1-benzyl-4-piperidinyl)-N-phenylpropanamide.
Debenzylation: The benzyl (B1604629) protecting group is subsequently removed, often through catalytic hydrogenation, to yield the secondary piperidine nitrogen, N-(4-piperidinyl)-N-phenylpropanamide.
Alkylation: The final key step is the alkylation of the piperidine nitrogen with 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. This introduces the characteristic side chain of alfentanil.
Salt Formation: The resulting alfentanil free base is then converted to the hydrochloride salt, typically by treatment with hydrochloric acid in a suitable solvent like isopropanol, to enhance its stability and solubility.
An alternative approach involves the reaction of 4-(methoxymethyl)-N-phenyl-4-piperidinamine with 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. This method focuses on constructing the piperidine ring with the methoxymethyl group already in place before the final alkylation step.
Optimization Strategies in the Chemical Synthesis of this compound
Optimization of the this compound synthesis focuses on maximizing yield, minimizing reaction times, and, most critically, controlling the impurity profile. Key strategies include:
Solvent and Catalyst Selection: The choice of solvents and catalysts at each synthetic step is crucial. For instance, in the alkylation step, the use of a phase-transfer catalyst can improve reaction rates and yields. The selection of an appropriate base, such as potassium carbonate or sodium bicarbonate, is also critical to minimize side reactions.
Reaction Condition Control: Precise control of temperature, pressure, and reaction time is essential. For example, during acylation, maintaining a low temperature can prevent over-acylation and the formation of related impurities.
Purification Techniques: Efficient purification methods are vital for removing unreacted starting materials and newly formed impurities. Recrystallization is a common method for purifying the final product and key intermediates. The choice of solvent for recrystallization is a critical parameter to optimize, as it directly impacts the removal of specific impurities.
Starting Material Quality: The purity of the starting materials, such as 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one and the anilinopiperidine core, directly influences the purity of the final this compound.
Analysis of Process-Related Substances and Synthetic Impurities
The manufacturing process of this compound can introduce several process-related impurities. These can arise from unreacted starting materials, intermediates, reagents, or by-products from side reactions. Regulatory bodies require stringent control and monitoring of these impurities. Some of the key process-related impurities include:
Alfentanil-related compound A (Despropionyl-alfentanil): This impurity lacks the propanamide group and can arise from incomplete acylation or degradation.
Alfentanil-related compound B (cis-isomer of Alfentanil): The potential for stereoisomers exists, and their presence must be monitored.
Unreacted Intermediates: Residual amounts of key intermediates, such as N-(4-piperidinyl)-N-phenylpropanamide or 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, can persist in the final product if purification is inadequate.
By-products of Side Reactions: Dimerization or polymerization of reactants or intermediates can lead to the formation of high-molecular-weight impurities.
The table below summarizes some of the potential process-related impurities in the synthesis of this compound.
| Impurity Name | Structure/Origin |
| N-(4-piperidinyl)-N-phenylpropanamide | Key intermediate from incomplete alkylation |
| 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | Unreacted alkylating agent |
| N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylacetamide (Acetyl Alfentanil) | Arises from the use of acetyl chloride instead of propionyl chloride |
| N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylbenzamide (Benzoyl Alfentanil) | Arises from the use of benzoyl chloride instead of propionyl chloride |
Characterization of Degradation Products under Stress Conditions
To ensure the stability of this compound, forced degradation studies are conducted under various stress conditions as mandated by regulatory guidelines. These studies help to identify potential degradation products and establish the degradation pathways of the drug substance.
Acidic Conditions: Under strong acidic conditions (e.g., hydrochloric acid), alfentanil can undergo hydrolysis. The amide linkage is a primary site for acid-catalyzed hydrolysis, leading to the formation of N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinamine and propionic acid.
Alkaline Conditions: In the presence of a strong base (e.g., sodium hydroxide), the amide bond is also susceptible to hydrolysis, yielding the same primary degradation products as under acidic conditions. The rate of degradation is dependent on the pH and temperature.
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxide derivatives. The tertiary amine of the piperidine ring is particularly susceptible to oxidation.
The chemical structure of alfentanil contains several functional groups that are susceptible to degradation:
N-phenylpropanamide Linkage: As discussed, the amide bond is the most labile functional group, readily undergoing hydrolysis under both acidic and basic conditions. This cleavage results in the loss of the propanoyl group, leading to the formation of a key degradation product.
Piperidine Ring: The tertiary amine within the piperidine ring is a site for oxidation, leading to the formation of the corresponding N-oxide. This is a common degradation pathway for many amine-containing pharmaceuticals.
Tetrazole Ring: While generally more stable, the tetrazole ring can also be susceptible to degradation under harsh conditions, although this is a less common degradation pathway compared to amide hydrolysis and N-oxidation.
The following table outlines the major degradation products of this compound under various stress conditions.
| Stress Condition | Major Degradation Product(s) | Susceptible Functional Group |
| Acidic Hydrolysis | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinamine, Propionic acid | N-phenylpropanamide |
| Alkaline Hydrolysis | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinamine, Propionic acid | N-phenylpropanamide |
| Oxidation | Alfentanil N-oxide | Piperidine nitrogen |
Advanced Analytical Techniques for Impurity Profiling and Quantification
The identification and quantification of impurities in this compound require sophisticated analytical techniques capable of separating and detecting structurally similar compounds at low levels.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the most widely used technique for the analysis of alfentanil and its impurities. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities. Gradient elution is often employed to achieve the necessary resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the structural elucidation of unknown impurities and degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns, which are essential for identifying compounds for which reference standards are not available. This technique was instrumental in identifying the degradation products formed under various stress conditions.
Gas Chromatography (GC): GC can be used for the analysis of volatile impurities and residual solvents that may be present from the synthesis. Headspace GC is particularly useful for the determination of residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a definitive technique for the structural characterization of alfentanil and its impurities. It provides detailed information about the molecular structure, allowing for the unambiguous identification of process-related impurities and degradation products, provided they can be isolated in sufficient quantity and purity.
Capillary Electrophoresis (CE): CE offers an alternative separation technique with high efficiency and different selectivity compared to HPLC. It can be particularly useful for the separation of closely related and ionic impurities.
The development and validation of these analytical methods are governed by international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to ensure the quality, safety, and efficacy of the final drug product.
Table of Chemical Compounds
| Chemical Name |
| This compound |
| N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide |
| 4-piperidone monohydrate hydrochloride |
| Aniline |
| Potassium cyanide |
| 1-phenyl-1,4-diazepan-5-one |
| 1-benzyl-4-piperidone |
| N-benzyl-4-anilinopiperidine |
| Propionyl chloride |
| N-(1-benzyl-4-piperidinyl)-N-phenylpropanamide |
| N-(4-piperidinyl)-N-phenylpropanamide |
| 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one |
| Hydrochloric acid |
| Isopropanol |
| 4-(methoxymethyl)-N-phenyl-4-piperidinamine |
| Potassium carbonate |
| Sodium bicarbonate |
| Despropionyl-alfentanil |
| N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylacetamide |
| Acetyl chloride |
| N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylbenzamide |
| Benzoyl chloride |
| N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinamine |
| Propionic acid |
| Sodium hydroxide |
| Hydrogen peroxide |
| Alfentanil N-oxide |
| Sodium hydroxide |
| Hydrogen peroxide |
| Alfentanil N-oxide |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/QTOF-MS/MS, UPLC-MS)
Liquid chromatography coupled with mass spectrometry is a cornerstone for the impurity profiling of this compound due to its high sensitivity and specificity. biomedres.usbiomedres.us Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF-MS/MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are extensively used. biomedres.us
A validated LC/QTOF-MS/MS method has been successfully developed for the separation and characterization of related substances in this compound. nih.govresearchgate.net This high-resolution mass spectrometry (HRMS) approach allows for the determination of accurate masses of precursor and product ions, which in turn facilitates the calculation of elemental compositions to identify unknown impurities. nih.govresearchgate.net The compounds are typically identified using positive electrospray ionization (ESI+). nih.govresearchgate.net Forced degradation studies are often performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to understand the degradation pathways of the drug. researchgate.netresearchgate.net Research has shown alfentanil to be unstable under acidic, alkaline, and oxidative stress, while remaining relatively stable under thermal and photolytic conditions. nih.gov
UPLC-MS systems are also employed for their efficiency and high resolution in separating complex mixtures. biomedres.usbiomedres.us In a multi-analyte method developed for opioid analysis by the FDA, a High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) system was used to assess the quality of opioid drug products, including this compound. fda.gov
Below are tables detailing identified impurities and typical LC-MS method parameters.
Table 1: Selected Related Substances of this compound Identified by LC-MS
| Substance Type | Name/Structure | Notes |
|---|---|---|
| Process-Related Impurity | N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} (Product 6) | A precursor in one of the final synthesis steps. google.com Found in recrystallization mother liquor. google.com |
| Degradation Product | Degradation at N-phenylpropanamide site | Occurs under acidic, alkaline, and oxidative stress. nih.govresearchgate.net |
| Degradation Product | Degradation at piperidine site | Occurs under acidic, alkaline, and oxidative stress. nih.govresearchgate.net |
| Process-Related Impurity | N-methylaniline | An impurity identified by GC and LC analysis during synthesis. google.com |
Table 2: Example HPLC-HRMS Parameters for Alfentanil Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Compound | Alfentanil HCl (ALF) | fda.gov |
| Formula | C21H32N6O3 | fda.gov |
| m/z | 417.2609 | fda.gov |
| Retention Time (Rt) | 9.60 min | fda.gov |
| MS/MS Fragments | 385.2347, 268.1768 | fda.gov |
| Mobile Phase (Example) | Gradient elution with water (10 mM ammonium (B1175870) formate, 0.1% HCOOH) and a mixture of Acetonitrile/Methanol (0.1% HCOOH). | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique mentioned for its role in the impurity profiling of pharmaceuticals, including this compound. biomedres.usbiomedres.us GC-MS is particularly suitable for the analysis of volatile and thermally stable impurities that may be present as starting materials, intermediates, or by-products from the synthetic process. biomedres.us While LC-MS is more commonly cited for the analysis of the non-volatile alfentanil molecule and its degradation products, GC-MS serves as a complementary technique for a comprehensive impurity profile. biomedres.usbiomedres.us For instance, volatile impurities or residual solvents that are not amenable to LC analysis can be effectively identified and quantified by GC-MS. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of impurities. biomedres.us While MS techniques provide vital information on molecular weight and fragmentation, NMR provides detailed information about the chemical structure and connectivity of atoms in a molecule. researchgate.netresearchgate.net It is often used in conjunction with mass spectrometry to confirm the structures of novel or unknown impurities that have been isolated. researchgate.netscilit.com For complex degradation products, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required to unambiguously assign the structure. researchgate.net The configurational and conformational structure of this compound itself has been studied in detail using NMR and theoretical calculations. researchgate.net
Capillary Electrophoresis for Impurity Analysis
Capillary Electrophoresis (CE) has emerged as a valuable technique for impurity analysis in the pharmaceutical industry and is applied to this compound. biomedres.uspharmacompass.comscribd.com CE offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. biomedres.us It is particularly well-suited for the analysis of charged species and can be a powerful alternative or complementary method to HPLC. biomedres.us CE is also highly effective for the impurity profiling of drugs with stereochemical centers and for the analysis of biomolecules and biopharmaceuticals. biomedres.usresearchgate.net
Application of Other Spectrometric Techniques in Profiling
Beyond the primary methods discussed, a range of other spectrometric techniques contributes to the comprehensive impurity profiling of drug substances like this compound. biomedres.usbiomedres.us The hyphenation of chromatographic techniques with various spectrometric detectors is a common and powerful strategy. biomedres.us For example, HPLC systems are often equipped with photodiode array (PDA) or UV detectors, which provide spectral information that can help in the preliminary identification of impurities and distinguish them from the main component.
More advanced mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offer ultra-high resolution and mass accuracy, providing an even greater level of confidence in elemental composition determination for unknown impurity identification. biomedres.us The collective application of these varied spectrometric and chromatographic methods ensures a thorough understanding and control of all potential impurities in this compound. biomedres.us
Future Directions in Alfentanil Hydrochloride Academic Research
Elucidation of Novel Binding Sites and Potential Off-Target Molecular Interactions
While alfentanil is well-established as a potent µ-opioid receptor agonist, the full spectrum of its molecular interactions remains an area of active investigation. nih.govdrugbank.compatsnap.com Future research is focused on identifying whether alfentanil hydrochloride interacts with other, non-opioid receptor systems, which could explain some of its secondary effects. The primary actions of alfentanil, including analgesia and sedation, are attributed to its binding at µ-opioid sites distributed throughout the central nervous system (CNS). nih.govdrugbank.com
However, studies have begun to suggest a more complex pharmacological profile. For instance, research has demonstrated opioid-dopamine interactions, with one study showing that alfentanil increases the binding potential at dopamine (B1211576) D2/D3 receptors in cortical and thalamic regions of the brain. nih.gov This interaction may be linked to a decrease in synaptic dopamine levels and could be involved in the euphoric effects of the drug. nih.gov There is also hypothetical consideration that intracellular ion concentrations, such as sodium and potassium, might play a role in modulating the affinity of opioid receptors for their ligands, including alfentanil. nih.gov
The exploration for novel binding sites is critical. Identifying any significant off-target interactions would provide a more complete understanding of alfentanil's mechanism of action and could lead to the development of more selective opioid analgesics with fewer side effects.
Development of Advanced Computational Models for Rational Drug Design and Optimization
The field of computational chemistry offers powerful tools for the rational design and optimization of drugs like alfentanil. nih.govtaylorandfrancis.comopenmedicinalchemistryjournal.com Methodologies such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are becoming increasingly integral to modern drug discovery. nih.govopenmedicinalchemistryjournal.com These in silico techniques allow researchers to model the interaction between a ligand, like alfentanil, and its receptor at an atomic level. openmedicinalchemistryjournal.com
A key objective is to use these models to predict the binding affinity and functional activity of novel alfentanil analogs. For example, computational methods were successfully used to design a protein sensor that binds to fentanyl, a structurally related opioid. elifesciences.org This was achieved by using a fast-docking algorithm to find the optimal placement of the ligand within a protein scaffold and then designing the surrounding amino acid residues to maximize binding affinity. elifesciences.org
Future research will likely apply similar advanced computational approaches to this compound. The goals would be to:
Optimize Potency and Selectivity: Design new analogs with higher affinity for the µ-opioid receptor and lower affinity for other receptors to reduce off-target effects.
Modify Pharmacokinetic Properties: Computationally guide modifications to the alfentanil structure to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.
Predict Toxicity: Use computational models to forecast the potential toxicity of new derivatives, reducing the need for extensive preliminary experimental testing. taylorandfrancis.com
These computational strategies promise to accelerate the development of next-generation opioids with improved therapeutic profiles. nih.govtaylorandfrancis.com
Table 1: Computational Methods in Drug Design
Computational Method Description Application to Alfentanil Research Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a receptor. unodc.org Modeling the interaction of alfentanil with the µ-opioid receptor to guide the design of more potent analogs. Virtual Screening (VS) Computationally screens large libraries of compounds to identify those likely to bind to a target receptor. unodc.org Identifying novel chemical scaffolds that could mimic alfentanil's activity or discovering compounds that might interact with its potential off-target sites. Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity. Developing predictive models for the analgesic potency or side effects of new alfentanil derivatives based on their molecular structure. De Novo Design Constructs novel molecular structures from scratch within the constraints of a receptor's binding site. unodc.org Creating entirely new molecules optimized for binding to the µ-opioid receptor, potentially leading to novel analgesics.
Exploration of Degradation Pathways for Environmental Monitoring and Forensic Applications
Understanding how this compound breaks down under various conditions is crucial for both environmental science and forensic analysis. Forced degradation studies have shown that the molecule is susceptible to degradation under acidic, alkaline, and oxidative stress, while being relatively stable to heat and light. nih.govresearchgate.netThe most vulnerable parts of the alfentanil molecule are the N-phenylpropanamide and piperidine (B6355638) sites. nih.govresearchgate.net One comprehensive study identified eight distinct degradation products of alfentanil. nih.govThis knowledge is vital for environmental monitoring, as it allows scientists to search for these specific byproducts in wastewater to track illicit use or improper disposal. nih.govresearchgate.netWhile specific studies on alfentanil's environmental fate are emerging, research on the related compound fentanyl shows it can be degraded through processes like hydrolysis, biodegradation, and sorption in aquatic environments. acs.orgFentanyl has also been shown to degrade into compounds such as propionanilide and fentanyl N-oxide under thermal stress and oxidation, respectively. researchgate.netnih.gov For forensic applications, identifying unique degradation products can serve as biomarkers to confirm alfentanil exposure, even if the parent compound is no longer detectable. nih.govThe chemical degradation of fentanyl and its precursors, such as 4-ANPP and norfentanyl, is also an area of intense study, as these pathways can inform remediation strategies for contaminated sites. radiustx.comFuture research will focus on fully characterizing the structures of all alfentanil degradants and determining their formation kinetics, providing a robust scientific basis for both environmental surveillance and forensic investigations. nih.govresearchgate.net
Innovative Analytical Strategies for the Detection and Characterization of Related Substances in Complex Matrices
The need to detect minute quantities of alfentanil and its related substances in complex biological and environmental samples drives the development of highly sensitive and specific analytical methods. researchgate.netfrontiersin.orgModern analytical chemistry has largely moved towards hyphenated techniques, which couple a separation method with a detection method. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. researchgate.netbohrium.comnih.govThis technique allows for the physical separation of alfentanil from other compounds in a sample, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation patterns. nih.gov Key research findings and future directions in this area include:
High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF-MS/MS) are being used to perform impurity profiling of this compound. nih.govresearchgate.netThis allows for the characterization of both process-related impurities from manufacturing and degradation products. nih.gov* Multi-Analyte Detection: Methods are being developed to simultaneously screen for a wide range of fentanyl analogs and their metabolites in a single analysis. One LC-MS/MS method can detect 24 different fentanyl-related compounds in whole blood. nih.gov* Diverse Matrices: Researchers are validating these methods for various complex matrices, including plasma, urine, and even hair, to support clinical toxicology, doping control, and forensic investigations. researchgate.netfrontiersin.org* Increased Sensitivity: The high potency of alfentanil and its analogs necessitates extremely low limits of detection (LOD). Current LC-MS/MS methods can achieve LODs in the sub-ng/mL range (e.g., 0.5 ng/mL in urine). researchgate.net Future work will aim to further improve the speed, sensitivity, and comprehensiveness of these analytical strategies, enabling faster and more reliable detection in critical scenarios. researchgate.netfrontiersin.org
Table 2: Analytical Techniques for Alfentanil Detection
Technique Abbreviation Application in Alfentanil Research Reference Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS Gold standard for sensitive and specific quantification of alfentanil and its metabolites in biological fluids like urine and plasma. [3, 6] Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry LC/QTOF-MS/MS Used for comprehensive impurity profiling and characterization of unknown degradation products. [2, 5] Gas Chromatography-Mass Spectrometry GC-MS A well-established technique used for identifying fentanyl-class opioids and their degradation products, particularly in forensic contexts. [16, 29] Radioimmunoassay RIA An older immunoassay technique that can measure serum concentrations, though it may have issues with accuracy and variability if not optimized.
Deepening Understanding of Alfentanil's Modulation of Endogenous Opioid Systems and Neurobiological Circuits
Alfentanil exerts its powerful effects by interfacing with the body's own pain-control and reward pathways. Its primary mechanism involves acting as an agonist at µ-opioid receptors, which are the natural targets for endogenous opioid peptides like β-endorphins and enkephalins. patsnap.comnih.govwikipedia.orgThe binding of alfentanil to these receptors inhibits the release of several key neurotransmitters, including substance P (involved in pain signaling), GABA, acetylcholine, and noradrenaline. radiustx.com A significant area of future research is the interplay between exogenous opioids like alfentanil and the endogenous system. Key findings indicate that:
Negative Feedback: The administration of opioid drugs can lead to a decrease in the synthesis and secretion of the body's own endorphins and opioid peptides, a process attributed to a negative feedback mechanism. nih.gov* Dopamine System Modulation: Alfentanil influences the dopamine system, which is central to the brain's reward circuits. nih.govStudies show it increases the binding of ligands to dopamine D2/D3 receptors, an effect that may be caused by reduced synaptic dopamine levels and is correlated with the drug's euphoric properties. nih.govThe inhibition of GABA release by opioids can lead to an accumulation of dopamine. nih.gov* Neurocircuit-Specific Effects: Research on fentanyl shows it can alter synaptic transmission in specific brain regions like the somatosensory cortex and anterior cingulate cortex. unodc.orgIt also reduces GABAergic neurotransmission in the cerebellum. unodc.orgFuture studies on alfentanil will likely map its specific effects on these and other neurobiological circuits, such as those involving serotonin (B10506) and orexin, to better understand its full range of central nervous system impacts. nih.gov A deeper understanding of how alfentanil perturbs these delicate neurobiological systems will be instrumental in explaining the full spectrum of its therapeutic effects and adverse reactions, and could pave the way for novel therapeutic strategies that minimize disruption to the brain's natural opioid and reward pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
